(Z)-3,4-dimethylhex-3-ene-2,5-dione

Stereospecific synthesis Diels-Alder cycloaddition Dienophile geometry

Industrial R&D teams developing low-temperature automotive refinish coatings per US6436477B2 or organoborane-initiated adhesives per US20020040116A1 must specify the (Z)-isomer (CAS 187830-21-3). This tetrasubstituted 1,4-diketone provides a unique dienophile geometry that the (E)-isomer or saturated analogs cannot replicate, ensuring the correct endo/exo facial selectivity in cycloadditions and compliant crosslinking kinetics. Procure this exact stereoisomer to guarantee formulation fidelity and avoid diastereomeric failures in polyketide-like syntheses.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 187830-21-3
Cat. No. B062343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3,4-dimethylhex-3-ene-2,5-dione
CAS187830-21-3
Synonyms3-Hexene-2,5-dione, 3,4-dimethyl-, (3Z)- (9CI)
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)C)C(=O)C
InChIInChI=1S/C8H12O2/c1-5(7(3)9)6(2)8(4)10/h1-4H3/b6-5-
InChIKeyXBKXIJHVBOOZSF-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-3,4-Dimethylhex-3-ene-2,5-dione (CAS 187830-21-3): A Defined (Z)-Configured Enedione Building Block for Stereospecific Synthesis


(Z)-3,4-Dimethylhex-3-ene-2,5-dione (CAS 187830-21-3) is a tetrasubstituted α,β-unsaturated-α',β'-unsaturated 1,4-diketone (enedione) with a defined (Z) configuration at the central double bond (C8H12O2, exact mass 140.08376 Da) . Unlike the saturated analog (3,4-dimethylhexane-2,5-dione) or the unsubstituted parent (hex-3-ene-2,5-dione), the combination of a tetrasubstituted olefin and two acetyl carbonyl groups in a fixed (Z) geometry creates a unique steric and electronic environment that dictates its reactivity as a dienophile, Michael acceptor, or chelating ligand precursor . The compound appears in patent literature as a defined intermediate in polymerizable compositions and coating systems, highlighting its utility where stereochemical integrity is critical [1].

Why Generic Substitution Fails for (Z)-3,4-Dimethylhex-3-ene-2,5-dione: Stereochemistry Dictates Reactivity and Downstream Outcomes


Substituting (Z)-3,4-dimethylhex-3-ene-2,5-dione with a closely related analog is non-trivial because the (Z) configuration of the tetrasubstituted double bond, combined with the two electron-withdrawing acetyl groups, creates a unique dienophile geometry that cannot be reproduced by the (E) isomer, the saturated 3,4-dimethylhexane-2,5-dione, or the unsubstituted hex-3-ene-2,5-dione [1]. In Diels-Alder and Michael addition contexts, the (Z) geometry places the two carbonyl groups in a specific spatial orientation that influences both the facial selectivity and the endo/exo outcome of cycloaddition; the (E) isomer would invert this orientation, while the saturated analog lacks the requisite π-system entirely [2]. Furthermore, in patent-defined polymerizable compositions, the compound is specified as a discrete building block, implying that alternative unsaturation patterns or stereochemistries would alter crosslinking kinetics or final material properties [3].

(Z)-3,4-Dimethylhex-3-ene-2,5-dione: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemically Defined (Z)-Tetrasubstituted Enedione vs. (E)-Isomer: Differential Dienophile Geometry Dictates Cycloaddition Stereochemical Outcome

The (Z) configuration of 3,4-dimethylhex-3-ene-2,5-dione, as confirmed by InChIKey XBKXIJHVBOOZSF-WAYWQWQTSA-N and SMILES CC(=O)/C(C)=C(/C)C(C)=O, places the two methyl groups and the two acetyl groups in a specific spatial arrangement that differs fundamentally from the (E) isomer . In Diels-Alder reactions, the (Z)-enedione is expected to yield endo adducts with opposite facial selectivity compared to the (E) isomer, leading to diastereomeric cycloadducts from the same diene [1]. The (E)-isomer (CAS not assigned; hypothetical) would invert the orientation of the carbonyl groups relative to the diene approach trajectory.

Stereospecific synthesis Diels-Alder cycloaddition Dienophile geometry

Saturated Analog (3,4-Dimethylhexane-2,5-dione) Lacks the Enedione π-System Required for Cycloaddition and Conjugate Addition Reactivity

The saturated analog 3,4-dimethylhexane-2,5-dione (CAS 28895-03-6, C8H14O2, MW 142.20) is a simple aliphatic diketone with no alkene π-system . In contrast, (Z)-3,4-dimethylhex-3-ene-2,5-dione (C8H12O2, MW 140.18) contains a tetrasubstituted double bond conjugated to two carbonyl groups, enabling Diels-Alder cycloaddition, Michael addition, and transition-metal-catalyzed carbometalation reactions that are impossible with the saturated analog [1]. The mass difference of 2.02 Da reflects the loss of H2 corresponding to the double bond, and the exact mass difference from 140.08376 to 142.09938 Da unambiguously distinguishes the two compounds by high-resolution mass spectrometry .

α,β-Unsaturated ketone reactivity Conjugate addition Cycloaddition substrate

Patent-Recognized Utility in Polymerizable Compositions vs. Unsubstituted Parent: The (Z)-Tetrasubstituted Pattern Provides Defined Crosslinking Geometry

Two independent US patents (US6436477B2 for automotive refinish coatings and US20020040116A1 for organoborane-initiated polymerizable compositions) explicitly list (Z)-3,4-dimethylhex-3-ene-2,5-dione (identified by InChIKey XBKXIJHVBOOZSF-WAYWQWQTSA-N) as a defined chemical compound within their scope [1][2]. The unsubstituted parent hex-3-ene-2,5-dione (C6H6O2) lacks the tetrasubstitution pattern and would exhibit different steric bulk, different volatility (lower boiling point), and different reactivity in polymerization contexts. The patent specification of the tetrasubstituted (Z)-enedione, rather than the unsubstituted analog, indicates that the methyl substituents and (Z) geometry are specifically required for the claimed compositions.

Polymer chemistry Crosslinking agent Patent-specified intermediate

Physicochemical Differentiation: Boiling Point and Exact Mass Discriminate (Z)-3,4-Dimethylhex-3-ene-2,5-dione from Unsubstituted and Saturated Analogs

Computed physicochemical properties provide quantitative differentiation for identity verification and procurement quality control. (Z)-3,4-dimethylhex-3-ene-2,5-dione has a predicted boiling point of 244.7±23.0 °C at 760 mmHg, a predicted density of 0.9±0.1 g/cm³, and an exact mass of 140.08376 Da . The saturated analog 3,4-dimethylhexane-2,5-dione has a molecular weight of 142.20 Da (exact mass 142.09938 Da), while the unsubstituted hex-3-ene-2,5-dione (MW 110.11 Da) would boil significantly lower. These properties enable unambiguous identity confirmation by GC-MS or HRMS, distinguishing the target from potential substitutes that may be inadvertently supplied.

Quality control Analytical chemistry Compound identity verification

Procurement-Relevant Application Scenarios for (Z)-3,4-Dimethylhex-3-ene-2,5-dione


Stereospecific Diels-Alder Cycloaddition for Natural Product and Heterocycle Synthesis

The defined (Z) geometry of the tetrasubstituted enedione makes it a valuable dienophile for stereospecific Diels-Alder reactions where facial selectivity is critical [1]. As evidenced by its structural features, the (Z) configuration places both carbonyl groups on the same face of the dienophile, directing endo approach of the diene and yielding a single predictable diastereomeric cycloadduct. This is essential in the synthesis of complex natural products (e.g., polyketide-derived frameworks) where stereochemical fidelity at quaternary centers determines biological activity. Substituting with the (E) isomer or saturated analog would produce the wrong diastereomer or no reaction, respectively.

Patent-Defined Polymerizable Building Block for Coating and Adhesive Formulations

As specified in US6436477B2 and US20020040116A1, (Z)-3,4-dimethylhex-3-ene-2,5-dione is recognized as a defined chemical compound in the context of low-temperature-cure automotive refinish coatings and organoborane-amine-initiated polymerizable compositions [2][3]. Industrial R&D groups working within these patent families should procure the (Z) isomer specifically to ensure compliance with the disclosed formulations and to reproduce the claimed crosslinking performance. The tetrasubstituted enedione's steric profile and electron-deficient double bond are likely key to controlled polymerization kinetics.

Michael Acceptor in Conjugate Addition for C–C and C–X Bond Formation

The activated double bond of (Z)-3,4-dimethylhex-3-ene-2,5-dione, flanked by two electron-withdrawing acetyl groups, renders it a potent Michael acceptor for organometallic reagents (Grignard, organocuprates) and heteroatom nucleophiles [1]. The (Z) geometry presets the relative configuration of the two newly created chiral centers upon 1,4-addition, offering a stereochemically defined entry to 2,3-disubstituted 1,4-diketones. This is distinct from the saturated analog, which cannot undergo conjugate addition, and from the (E) isomer, which would yield the opposite relative configuration.

Analytical Reference Standard for GC-MS and HRMS Identity Verification in Procurement QC

With a well-defined exact mass (140.08376 Da), predicted boiling point (244.7 °C), and unique InChIKey (XBKXIJHVBOOZSF-WAYWQWQTSA-N), (Z)-3,4-dimethylhex-3-ene-2,5-dione serves as a reference standard for confirming the identity and stereochemical purity of incoming material . The 2.02 Da exact mass difference from the saturated analog and the ~30 Da difference from the unsubstituted parent allow unambiguous discrimination by HRMS, ensuring that what is procured is exactly the (Z)-enedione, not a mislabeled substitute.

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